![molecular formula C6H4BrN3 B100983 3-Bromimidazo[1,2-B]pyridazin CAS No. 18087-73-5](/img/structure/B100983.png)
3-Bromimidazo[1,2-B]pyridazin
Übersicht
Beschreibung
3-Bromoimidazo[1,2-b]pyridazine is a chemical scaffold that has been the subject of various synthetic and pharmacological studies due to its potential biological activities. This compound has been explored for its antiviral, antiparasitic, anti-asthmatic, and anti-inflammatory properties, as well as its potential use in the synthesis of labeled compounds for biological studies .
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been achieved through different synthetic routes. One efficient method involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in DMSO, yielding C-6 aminated products with high efficiency . Another approach for synthesizing related imidazo[1,2-b]pyridazine compounds includes a practical synthetic route that has been developed to identify potent broad-spectrum antirhinoviral agents . Additionally, the synthesis of carbon-14 and deuterium-labeled 3-nitro-6-propoxyimidazo[1,2-b]pyridazine has been reported for use in absorption and metabolism studies .
Molecular Structure Analysis
The molecular structure of 3-Bromoimidazo[1,2-b]pyridazine and its derivatives plays a crucial role in their biological activity. For instance, the presence of the imidazo[1,2-b]pyridazine nucleus is essential for the antiviral activity against picornaviruses. The nature of the linker between the phenyl and the imidazopyridazine moieties significantly influences the activity of these compounds, with oximes being slightly more effective than vinyl carboxamides . The geometry of the molecule, particularly the E or Z configuration, also affects the potency of the compounds, with the E geometry being more favorable .
Chemical Reactions Analysis
The chemical reactivity of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been explored in various contexts. For example, the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been successfully performed using different primary and secondary alkylamines, demonstrating the compound's versatility in chemical reactions . The synthesis of related compounds has also involved reactions such as condensation and substitution, which are fundamental in the development of new derivatives with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoimidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. These properties are critical in determining the compounds' suitability for drug development, including their solubility, stability, and reactivity. The introduction of various substituents and functional groups can modulate these properties to enhance the biological activity and pharmacokinetic profile of the compounds .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3-Bromimidazo[1,2-B]pyridazin” ist ein wichtiger Zwischenstoff in der organischen Synthese . Es kann aus α-Bromketonen und 2-Aminopyridin unter verschiedenen Reaktionsbedingungen synthetisiert werden . Diese Verbindung kann weiter auf andere Skelette übertragen werden, wodurch ihre Nützlichkeit in verschiedenen organischen Reaktionen erweitert wird .
Medizinische Chemie
Diese Verbindung hat einen erheblichen Wert in der medizinischen Chemie. N-(Pyridin-2-yl)amide und Imidazo[1,2-a]pyridine, die aus “this compound” synthetisiert werden können, haben aufgrund ihrer vielfältigen medizinischen Anwendungen große Aufmerksamkeit erhalten . Diese Strukturen dienen als Pharmakophore für viele Moleküle mit signifikantem biologischem und therapeutischem Wert .
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung spielt “this compound” eine entscheidende Rolle. Es wird bei der Synthese von Morpholine eingesetzt, die bekanntermaßen die Wasserlöslichkeit, metabolische Stabilität und Bioverfügbarkeit eines Arzneimittels verbessern . Morpholinen können auch die Rezeptorbindungsaffinität eines Arzneimittels verstärken, indem sie zusätzliche Wasserstoffbrückenbindungen mit dem Proteinziel eingehen .
Farbstoffproduktion
“this compound” kann auch bei der Farbstoffproduktion eingesetzt werden . Seine einzigartige chemische Struktur kann zur Entwicklung neuer Farbstoffe mit verbesserten Eigenschaften beitragen.
Pestizidproduktion
Im Bereich der Landwirtschaft kann “this compound” bei der Pestizidproduktion eingesetzt werden . Die einzigartigen Eigenschaften der Verbindung können zur Entwicklung effektiverer und umweltfreundlicherer Pestizide genutzt werden.
Parfümindustrie
“this compound” kann auch in der Parfümindustrie Anwendung finden
Wirkmechanismus
Target of Action
3-Bromoimidazo[1,2-B]pyridazine is primarily used as a pharmaceutical intermediate in the preparation of Ponatinib . Ponatinib is a tyrosine kinase inhibitor (TKI) that targets BCR-ABL, an abnormal tyrosine kinase that is expressed in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .
Mode of Action
As a TKI, Ponatinib, and by extension 3-Bromoimidazo[1,2-B]pyridazine, works by binding to the tyrosine kinase enzyme thereby inhibiting its activity . This prevents the enzyme from performing its role in the signal transduction pathway, which is crucial for cell growth and division. By inhibiting this pathway, the compound can help control the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromoimidazo[1,2-B]pyridazine is the BCR-ABL signaling pathway . This pathway is involved in cell growth and division, and its dysregulation is implicated in the development of certain types of leukemia . By inhibiting the BCR-ABL tyrosine kinase, the compound can disrupt this pathway and prevent the uncontrolled growth of cancer cells .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier, which could be beneficial in the treatment of central nervous system malignancies .
Result of Action
The primary result of the action of 3-Bromoimidazo[1,2-B]pyridazine is the inhibition of the BCR-ABL tyrosine kinase . This leads to a disruption of the BCR-ABL signaling pathway, which in turn can control the growth of cancer cells . This makes the compound a valuable tool in the treatment of diseases like CML and Ph+ ALL .
Action Environment
The action of 3-Bromoimidazo[1,2-B]pyridazine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability, efficacy, and action .
Safety and Hazards
Zukünftige Richtungen
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of these compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHOFAWISYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512053 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18087-73-5 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?
A: Recent research [] has shown that reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines in the presence of Cesium Fluoride (CsF) and Benzyl Triethylammonium Chloride (BnNEt3Cl) in Dimethyl Sulfoxide (DMSO) at 100°C for 24 hours yields the corresponding C-6 aminated products with excellent yields (79–98%; average yield = 92%). This method is cost-effective and utilizes significantly less toxic fluoride compared to previous methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.